molecular formula C11H14ClNO3 B13543112 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid

4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid

Cat. No.: B13543112
M. Wt: 243.68 g/mol
InChI Key: FNFBADJFROVIIB-UHFFFAOYSA-N
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Description

4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid , has the following chemical formula:

C12H16ClNO5S\text{C}_{12}\text{H}_{16}\text{ClNO}_5\text{S}C12​H16​ClNO5​S

. It is a derivative of butanoic acid, containing an amino group (NH2) and a chloro-methoxyphenyl moiety.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through Suzuki–Miyaura (SM) coupling, a powerful carbon–carbon bond-forming reaction. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transmetalated with palladium to form the desired C–C bond . The specific synthetic route for this compound would involve the coupling of appropriate boron reagents with a chloro-methoxyphenyl halide.

Industrial Production: While industrial-scale production methods may vary, the use of SM coupling in combination with efficient purification techniques is likely employed.

Chemical Reactions Analysis

Reactions: 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boron reagents are essential for SM coupling.

    Halides: Chloro-methoxyphenyl halides are used as starting materials.

    Palladium Catalysts: Facilitate the coupling process.

Major Products: The major product formed from the coupling reaction would be the desired compound itself.

Scientific Research Applications

4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid finds applications in:

    Medicine: Investigated for potential therapeutic effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or fine chemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-amino-3-(3-chloro-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14ClNO3/c1-16-10-3-2-7(4-9(10)12)8(6-13)5-11(14)15/h2-4,8H,5-6,13H2,1H3,(H,14,15)

InChI Key

FNFBADJFROVIIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)CN)Cl

Origin of Product

United States

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